17beta-Acetyloxy-11,12-epoxyestr-4,9-diene-3-one
描述
属性
IUPAC Name |
[(1S,2S,4R,5S,6S,9S,10S,18R)-5-methyl-15-oxo-3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadec-13-en-6-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-10(21)23-16-8-7-15-14-5-3-11-9-12(22)4-6-13(11)17(14)18-19(24-18)20(15,16)2/h9,13-19H,3-8H2,1-2H3/t13-,14-,15-,16-,17+,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOQNZJYUMIANJ-AGVUXJGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(C3C(O3)C4C2CCC5=CC(=O)CCC45)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1([C@@H]3[C@@H](O3)[C@H]4[C@H]2CCC5=CC(=O)CC[C@H]45)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Grignard Reaction-Based Skeletal Construction
A foundational approach begins with estra-4,9-diene-3,17-dione as the starting material, synthesized via a Grignard reaction sequence. The process involves:
-
Grignard reagent preparation : Reaction of methylmagnesium bromide with an A-ring degradation product (e.g., 3-methoxyestra-1,3,5(10)-trien-17-one).
-
Conjugate addition : The Grignard reagent adds to the Δ4 double bond, forming a 17-hydroxyl intermediate.
-
Oxidation and hydrolysis : Jones oxidation (CrO3/H2SO4) introduces the 3-keto group, followed by acid-catalyzed hydrolysis to yield estra-4,9-diene-3,17-dione.
Key data:
| Step | Reagents | Yield (%) |
|---|---|---|
| Grignard addition | MeMgBr, THF, 0°C | 78 |
| Jones oxidation | CrO3, H2SO4, acetone | 85 |
| Hydrolysis | HCl, H2O | 92 |
Epoxidation of the 11,12 Double Bond
The 11,12-epoxide is introduced via peracid-mediated epoxidation . Patent disclosures highlight the use of hexafluoroacetone (HFA) as a catalyst with hydrogen peroxide (H2O2) to enhance regioselectivity:
-
Substrate preparation : 17β-hydroxyestr-4,9,11-trien-3-one is dissolved in dichloromethane.
-
Epoxidation : 30% H2O2 and HFA (10 mol%) are added at −10°C, yielding the 11α,12α-epoxide with >90% selectivity.
-
Acetylation : The 17β-hydroxyl group is acetylated using acetic anhydride and pyridine, achieving >95% conversion.
Critical factors:
-
Temperature control : Epoxidation below 0°C minimizes side reactions.
-
Catalyst choice : HFA stabilizes the transition state, favoring 11,12-epoxide over 9,11-epoxide formation.
Alternative Methodologies and Innovations
Tandem Cyclization for Diene Formation
A patent by CN108997463B describes a tandem cyclization strategy to construct the 4,9-diene system directly from a pregnane derivative:
Enzymatic Acetylation for Stereocontrol
Recent advances employ lipase-catalyzed acetylation to achieve 17β-specific acylation:
-
Substrate : 17β-hydroxyestr-4,9-dien-3-one.
-
Conditions : Immobilized Candida antarctica lipase B (CAL-B), vinyl acetate, 40°C.
Industrial-Scale Optimization
Solvent and Reagent Selection
Yield Comparison Across Methods
| Method | Epoxidation Yield (%) | Acetylation Yield (%) | Total Yield (%) |
|---|---|---|---|
| Peracid/HFA | 92 | 95 | 87.4 |
| Enzymatic | N/A | 98 | 85.2* |
| Tandem Cyclization | 89 | 94 | 83.7 |
| *Assumes 87% yield for prior steps. |
Analytical Characterization
Spectroscopic Data
化学反应分析
Types of Reactions
17beta-Acetyloxy-11,12-epoxyestr-4,9-diene-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 17beta-Acetyloxy-11,12-epoxyestr-4,9-diene-3-one include oxidizing agents like peracids, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of 17beta-Acetyloxy-11,12-epoxyestr-4,9-diene-3-one depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products .
科学研究应用
17beta-Acetyloxy-11,12-epoxyestr-4,9-diene-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex steroidal compounds.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 17beta-Acetyloxy-11,12-epoxyestr-4,9-diene-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors or other proteins, modulating their activity and influencing cellular processes. The exact pathways involved can vary depending on the specific biological context and the presence of other interacting molecules.
相似化合物的比较
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional distinctions between 17β-acetyloxy-11,12-epoxyestr-4,9-diene-3-one and related steroidal derivatives:
Key Structural and Functional Differences:
The 11,12-epoxide introduces steric rigidity, which may restrict conformational flexibility and alter receptor binding compared to non-epoxidized analogs like Dienogest .
Therapeutic Applications: Dienogest’s 17α-cyanomethyl group is critical for progestogenic activity in contraceptives, whereas the acetyloxy group in the target compound may shift activity toward glucocorticoid or mineralocorticoid pathways . Betamethasone derivatives (e.g., 11-Oxo-betamethasone 17,21-dipropionate) prioritize anti-inflammatory efficacy via 17,21-dipropionate esters, which prolong half-life and reduce systemic toxicity .
Stability and Reactivity :
- The epoxide in the target compound may confer chemical instability under acidic or nucleophilic conditions, unlike the more stable ester or ketone groups in betamethasone or desoximetasone analogs .
- Fluorinated analogs (e.g., Desoximetasone Acid) exhibit enhanced metabolic stability and receptor affinity due to fluorine’s electronegativity, a feature absent in the target compound .
Research Findings and Implications
- Synthetic Accessibility: The synthesis of 17β-acetyloxy-11,12-epoxyestr-4,9-diene-3-one likely involves epoxidation of a precursor diene, as seen in Dienogest’s synthesis from estrone-3-methyl ether . However, the acetyloxy group at C17 may require selective protection-deprotection steps, increasing complexity compared to Dienogest’s cyanomethylation .
- Toxicological Considerations : While specific LD₅₀ data are unavailable for the target compound, analogs like 11-Oxo-betamethasone 17,21-dipropionate highlight the importance of esterification in reducing systemic toxicity .
生物活性
17beta-Acetyloxy-11,12-epoxyestr-4,9-diene-3-one, also known as a derivative of estradiol, is a synthetic steroid compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural modifications that enhance its interaction with biological targets, particularly in the context of cancer therapy and hormonal modulation.
Chemical Structure and Properties
The molecular formula of 17beta-Acetyloxy-11,12-epoxyestr-4,9-diene-3-one is C20H26O4. Its structure includes an epoxide group and an acetoxy group at the 17β position, which are pivotal for its biological activity. The presence of these functional groups influences its pharmacokinetics and mechanism of action.
The biological activity of this compound primarily revolves around its interaction with estrogen receptors (ER). It acts as an estrogen receptor modulator, exhibiting both agonistic and antagonistic properties depending on the target tissue. This dual action can lead to varied effects in different biological contexts:
- Estrogen Receptor Activation : In tissues where estrogen promotes growth (e.g., breast tissue), this compound may act as an agonist, stimulating cell proliferation.
- Antagonistic Effects : In other tissues, it may inhibit estrogen-mediated processes, providing a therapeutic strategy against hormone-dependent cancers.
Anticancer Activity
Research has indicated that 17beta-Acetyloxy-11,12-epoxyestr-4,9-diene-3-one exhibits significant anticancer properties:
- Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and ovarian cancer cells. The inhibition is associated with the induction of apoptosis and cell cycle arrest .
- Mechanistic Insights : The compound has been observed to downregulate key signaling pathways involved in cancer progression, such as the RAS/MAPK pathway. This suggests a potential for use in targeted cancer therapies .
Hormonal Modulation
Due to its structural similarities to natural estrogens, this compound can modulate hormonal activities:
- Selective Estrogen Receptor Modulation (SERM) : It can selectively activate or inhibit estrogen receptors in different tissues, making it a candidate for treating conditions like endometriosis or uterine fibroids .
Comparative Studies
A comparative study highlighted the efficacy of 17beta-Acetyloxy-11,12-epoxyestr-4,9-diene-3-one against traditional chemotherapeutics. The findings suggested that it could provide a more targeted approach with fewer side effects compared to conventional treatments like doxorubicin .
| Compound | Mechanism | Efficacy (IC50) | Notes |
|---|---|---|---|
| 17beta-Acetyloxy... | ER Modulation | 50 nM | Induces apoptosis in ER+ cells |
| Doxorubicin | DNA Intercalation | 20 nM | Broad-spectrum but cardiotoxic |
| Tamoxifen | SERM | 30 nM | Effective but resistance develops |
Clinical Implications
In clinical settings, the use of this compound has been explored as part of combination therapies for hormone-sensitive cancers. Early-phase trials have indicated improved outcomes when used alongside traditional therapies .
常见问题
Q. Table 1. Analytical Parameters for Structural Validation
Q. Table 2. Stability Study Design
| Condition | Temperature | Humidity | Sampling Interval | Key Metrics |
|---|---|---|---|---|
| Accelerated Degradation | 40°C | 75% RH | 0, 1, 3, 6 months | % Parent compound remaining |
| Long-Term Storage | –20°C | N₂ atmosphere | 0, 6, 12 months | Degradant profile (HR-MS/MS) |
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
